

In-Depth Technical Guide: (1-phenylcyclopropyl)methanamine (CAS 935-42-2)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (1-phenylcyclopropyl)methanamine

Cat. No.: B1212845

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-phenylcyclopropyl)methanamine is a primary amine featuring a phenyl-substituted cyclopropane ring. This structural motif is of interest in medicinal chemistry due to the unique conformational constraints and electronic properties imparted by the cyclopropane ring. This document provides a comprehensive technical overview of **(1-phenylcyclopropyl)methanamine**, including its synthesis, physicochemical properties, biological activity, and relevant experimental protocols.

Physicochemical and Pharmacological Data

The following tables summarize the available quantitative data for **(1-phenylcyclopropyl)methanamine**. It is important to note that some of this data is predicted and has not been experimentally verified in all cases.

Table 1: Physicochemical Properties

Property	Value	Source
CAS Number	935-42-2	N/A
Molecular Formula	C ₁₀ H ₁₃ N	[1]
Molecular Weight	147.22 g/mol	[1]
Boiling Point	40-50 °C	[2]
Density	1.047 ± 0.06 g/cm ³ (Predicted)	[2]
SMILES	C1C(C1CN)(C2=CC=CC=C2)	[3]
MDL Number	MFCD06213079	[3]

Table 2: Pharmacological Data

Parameter	Value	Source
Biological Target	Monoamine Oxidase (MAO)	[4]
Activity	Substrate	[4]
Metabolite	1-phenylcyclopropanecarboxaldehyde	[4]
Kinetic Parameters (K _m , V _{max})	Not reported in available literature	N/A

Synthesis and Experimental Protocols

The synthesis of **(1-phenylcyclopropyl)methanamine** is typically achieved through the reduction of the corresponding nitrile, 1-phenylcyclopropanecarbonitrile.

Synthesis of 1-phenylcyclopropanecarbonitrile (Precursor)

A common method for the synthesis of the nitrile precursor is the reaction of phenylacetonitrile with 1,2-dibromoethane in the presence of a strong base and a phase-transfer catalyst.

Experimental Protocol:

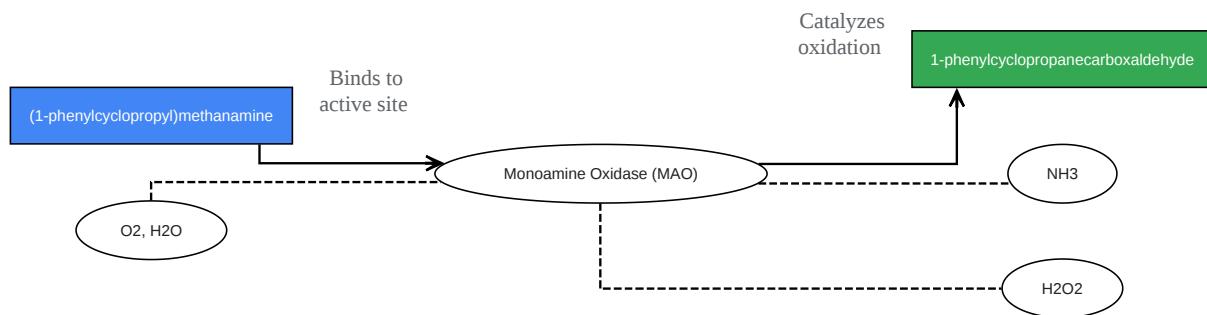
- Materials: Phenylacetonitrile, 1,2-dibromoethane, potassium hydroxide, tetrabutylammonium bromide, water, diethyl ether.
- Procedure:
 - Prepare a solution of potassium hydroxide in water.
 - To this solution, add phenylacetonitrile and tetrabutylammonium bromide.
 - Slowly add 1,2-dibromoethane to the stirred mixture, maintaining the reaction temperature.
 - After the addition is complete, continue stirring for a specified time.
 - Pour the reaction mixture into cold water and extract with diethyl ether.
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - Purify the crude product by vacuum distillation to yield 1-phenylcyclopropanecarbonitrile.

Synthesis of (1-phenylcyclopropyl)methanamine

The final product is obtained by the reduction of 1-phenylcyclopropanecarbonitrile, commonly using lithium aluminum hydride (LiAlH_4).

Experimental Protocol:

- Materials: 1-phenylcyclopropanecarbonitrile, lithium aluminum hydride (LiAlH_4), anhydrous diethyl ether, water, 10% sodium hydroxide solution.
- Procedure:
 - In a flask under an inert atmosphere (e.g., nitrogen), suspend LiAlH_4 in anhydrous diethyl ether and cool to 0 °C.
 - Slowly add a solution of 1-phenylcyclopropanecarbonitrile in anhydrous diethyl ether to the stirred LiAlH_4 suspension.


- After the addition, allow the reaction to stir at room temperature for several hours.
- Cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water, 10% aqueous sodium hydroxide, and then water again.
- Filter the resulting precipitate and wash it with diethyl ether.
- Combine the filtrate and the ether washings.
- Extract the aqueous layer with diethyl ether.
- Combine all organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain **(1-phenylcyclopropyl)methanamine**.

Disclaimer: These are generalized protocols and may require optimization for specific laboratory conditions and scales.

Biological Activity and Signaling Pathways

(1-phenylcyclopropyl)methanamine has been identified as a substrate for monoamine oxidase (MAO), an enzyme crucial for the metabolism of various neurotransmitters and xenobiotics.^[4] Unlike some other cyclopropylamine derivatives, it does not act as a mechanism-based inactivator of the enzyme.^[4] Instead, it is oxidized by MAO to its corresponding aldehyde, 1-phenylcyclopropanecarboxaldehyde.^[4]

The interaction of **(1-phenylcyclopropyl)methanamine** with MAO can be depicted as a simple enzymatic reaction.

[Click to download full resolution via product page](#)

Caption: Enzymatic conversion of **(1-phenylcyclopropyl)methanamine** by Monoamine Oxidase.

Analytical Profile

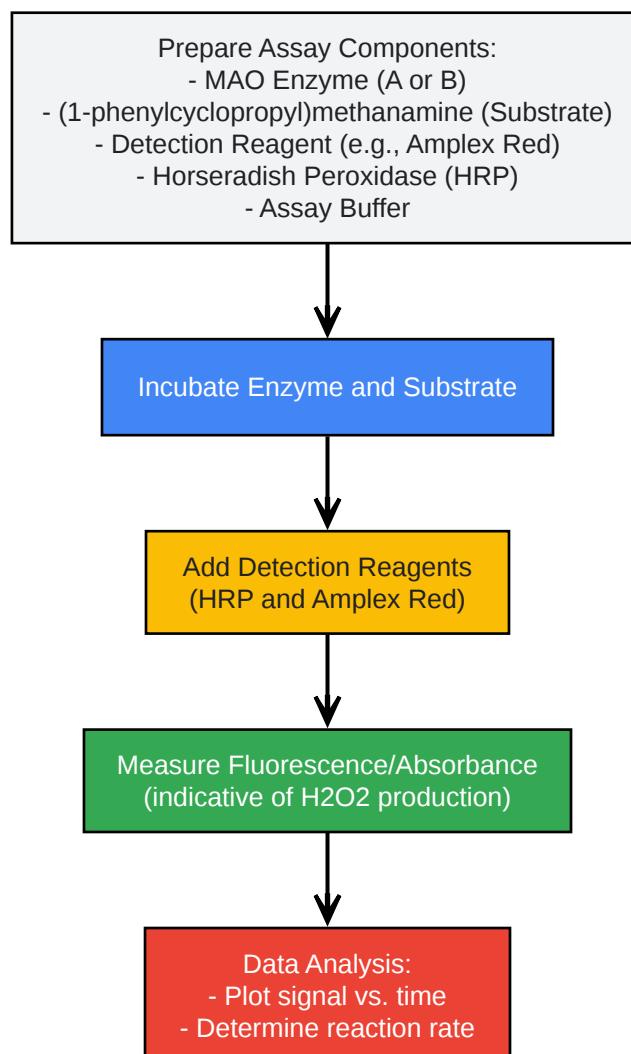

Detailed experimental spectral data for **(1-phenylcyclopropyl)methanamine** (CAS 935-42-2) is not readily available in public databases. The following information is based on predicted values and the expected spectral characteristics of its functional groups.

Table 3: Predicted Analytical Data

Technique	Predicted/Expected Features
¹ H NMR	<ul style="list-style-type: none">- Aromatic protons (phenyl group): ~7.2-7.5 ppm (multiplet, 5H)- Methylene protons (-CH₂-NH₂): ~2.7-2.9 ppm (singlet or multiplet, 2H)- Cyclopropyl protons: ~0.6-1.0 ppm (multiplets, 4H)- Amine protons (-NH₂): Broad singlet, variable chemical shift
¹³ C NMR	<ul style="list-style-type: none">- Aromatic carbons: ~125-145 ppm- Quaternary cyclopropyl carbon attached to phenyl group: ~30-40 ppm- Methylene carbon (-CH₂-NH₂): ~45-55 ppm- Cyclopropyl carbons (-CH₂-): ~10-20 ppm
IR Spectroscopy	<ul style="list-style-type: none">- N-H stretch (primary amine): Two bands around 3300-3400 cm⁻¹ (medium)- C-H stretch (aromatic): ~3000-3100 cm⁻¹ (medium)- C-H stretch (aliphatic): ~2850-2950 cm⁻¹ (medium)- C=C stretch (aromatic): ~1450-1600 cm⁻¹ (medium)- C-N stretch: ~1000-1250 cm⁻¹ (medium)
Mass Spectrometry	<ul style="list-style-type: none">- Molecular Ion (M⁺): m/z = 147- Common fragments may include loss of NH₂ (m/z = 131), loss of the aminomethyl group (m/z = 117), and fragments characteristic of the phenylcyclopropyl moiety.

Experimental Workflow for MAO Substrate Analysis

The determination of whether a compound acts as a substrate for MAO can be performed using various assay formats. A common approach involves monitoring the production of one of the reaction's byproducts, such as hydrogen peroxide (H₂O₂).

[Click to download full resolution via product page](#)

Caption: General workflow for a fluorometric MAO substrate assay.

Experimental Protocol for MAO Activity Assay:

- Materials: Recombinant human MAO-A or MAO-B, **(1-phenylcyclopropyl)methanamine**, appropriate assay buffer (e.g., potassium phosphate buffer, pH 7.4), a fluorescent probe for H₂O₂ detection (e.g., Amplex Red), horseradish peroxidase (HRP), a plate reader capable of fluorescence measurement.
- Procedure:

- Prepare solutions of MAO enzyme, **(1-phenylcyclopropyl)methanamine**, Amplex Red, and HRP in the assay buffer.
- In a microplate, add the MAO enzyme solution.
- To initiate the reaction, add the **(1-phenylcyclopropyl)methanamine** solution to the wells containing the enzyme.
- Immediately add the Amplex Red and HRP solution.
- Incubate the plate at 37 °C.
- Monitor the increase in fluorescence over time using a plate reader (e.g., excitation ~530-560 nm, emission ~590 nm for Amplex Red).
- The rate of increase in fluorescence is proportional to the rate of H₂O₂ production and thus the MAO activity with the test substrate.
- To determine kinetic parameters (K_m and V_{max}), the assay should be performed with varying concentrations of **(1-phenylcyclopropyl)methanamine**.

Safety and Toxicology

Specific toxicological data, such as LD₅₀ values, for **(1-phenylcyclopropyl)methanamine** are not readily available. However, based on the known hazards of related cyclopropylamine derivatives, caution should be exercised when handling this compound.

General Hazards of Cyclopropylamines:

- Corrosive: Can cause severe skin burns and eye damage.
- Flammable: Many low molecular weight amines are flammable.
- Toxic: May be harmful if swallowed, inhaled, or absorbed through the skin.

Recommended Safety Precautions:

- Handle in a well-ventilated fume hood.

- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
- Avoid inhalation of vapors and contact with skin and eyes.
- In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 935-42-2|(1-Phenylcyclopropyl)methanamine|BLD Pharm [bldpharm.com]
- 2. aceschem.com [aceschem.com]
- 3. CAS:935-42-2, (1-Phenylcyclopropyl)methanamine-毕得医药 [bidepharm.com]
- 4. 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: (1-phenylcyclopropyl)methanamine (CAS 935-42-2)]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1212845#1-phenylcyclopropyl-methanamine-cas-number-935-42-2>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com